ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is a complex organic compound with a diverse range of applications in scientific research and industry. It features a thiazole ring, piperazine backbone, and an ethyl ester functional group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic synthesis. The following is a commonly used route:
Formation of the thiazole ring: : The initial step involves synthesizing the thiazole ring by reacting thioamides with α-haloketones under acidic conditions.
Attachment of the phenylamino group: : The phenylamino group is introduced through a nucleophilic substitution reaction with the appropriate aniline derivative.
Formation of the acetyl piperazine moiety: : This involves the reaction of piperazine with an acetyl halide to form the acetyl derivative.
Esterification: : Finally, the ethyl ester is formed through esterification with ethanol and an acid catalyst.
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves automated and optimized processes to ensure high yield and purity. This might include the use of flow reactors for continuous synthesis, automated purification systems, and stringent quality control protocols.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The thiazole ring can undergo oxidation to form sulfoxides or sulfones, often using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can target the nitro groups, converting them to amines using catalytic hydrogenation or other reducing agents like tin(II) chloride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions Used in These Reactions
Oxidation: : m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, sodium hypochlorite.
Reduction: : Tin(II) chloride, catalytic hydrogenation (Pd/C), sodium borohydride.
Substitution: : Alkyl halides, sulfonic acids, acyl chlorides.
Major Products Formed from These Reactions
Oxidation: : Thiazole sulfoxides and sulfones.
Reduction: : Aminothiazole derivatives.
Substitution: : Various alkylated or acylated derivatives of the compound.
Scientific Research Applications
This compound is widely used in various fields:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, especially in heterocyclic chemistry.
Biology: : It is often used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: : Utilized in the manufacture of specialty chemicals, pharmaceuticals, and as a research tool in the development of new materials.
Mechanism of Action
The mechanism by which ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, often inhibiting or modulating their activity.
Pathways Involved: : Disruption of metabolic pathways in microbial cells or modulation of signaling pathways in cancer cells.
Comparison with Similar Compounds
Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate stands out due to its unique combination of thiazole and piperazine structures, making it highly versatile.
Similar Compounds
4-Thiazolylacetic acid derivatives: : Differ mainly in their substituents, impacting their biological activity.
Piperazine derivatives: : Commonly used in drug design due to their stability and bioactivity.
Phenylthiazole compounds: : Known for their antimicrobial properties, similar to this compound.
Conclusion
This compound is a multifaceted compound with significant applications across chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial applications.
Biological Activity
Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate, a compound with significant structural complexity, has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O2S with a molecular weight of approximately 262.33 g/mol. The structure features a piperazine ring substituted with a thiazole moiety and an acetyl group, contributing to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives and piperazine. The synthetic route often includes the formation of the thiazole ring followed by acylation with ethyl acetate to yield the final product. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole rings exhibit antimicrobial properties. For instance, derivatives similar to ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine have shown efficacy against various bacterial strains. A comparative analysis indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Anticancer Properties
The anticancer potential of thiazole-based compounds has been extensively researched. Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine has been evaluated for its cytotoxic effects on cancer cell lines such as Jurkat and HT-29. In vitro studies revealed that this compound exhibits significant antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine | Jurkat | <10 | |
Doxorubicin | Jurkat | ~8 | |
Compound X (control) | Jurkat | >20 |
Anticonvulsant Activity
Thiazole derivatives have also been investigated for anticonvulsant activity. The structural features of ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine suggest potential efficacy in modulating neuronal excitability. Experimental data indicate that similar compounds can significantly reduce seizure activity in animal models .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the phenyl ring enhanced antibacterial activity, supporting the hypothesis that structural diversity influences efficacy .
- Anticancer Evaluation : A recent investigation focused on the cytotoxic effects of various thiazole-containing compounds on human cancer cell lines. Ethyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperazine was among those tested, showing promising results in inhibiting cell proliferation through apoptosis induction .
Properties
IUPAC Name |
ethyl 4-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-25-18(24)22-10-8-21(9-11-22)16(23)12-15-13-26-17(20-15)19-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGNFPWUJCEUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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